molecular formula C19H19NO3 B1609344 Koenigine CAS No. 28513-33-9

Koenigine

Cat. No.: B1609344
CAS No.: 28513-33-9
M. Wt: 309.4 g/mol
InChI Key: CZZZOTXCAIDYOZ-UHFFFAOYSA-N
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Description

This compound is known for its diverse pharmacological properties, including antioxidant, antibacterial, and anticancer activities . Koenigine is one of the many bioactive compounds that contribute to the medicinal value of Murraya koenigii.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of koenigine involves several steps, starting from simple aromatic compounds. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the carbazole ring structure. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of Murraya koenigii leaves. The leaves are dried and subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Koenigine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Koenigine has a wide range of scientific research applications:

Mechanism of Action

Koenigine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Koenigine is unique among carbazole alkaloids due to its specific bioactive properties. Similar compounds include:

    Mahanimbine: Another carbazole alkaloid found in Murraya koenigii with similar antioxidant and anticancer properties.

    Murrayanine: Known for its antibacterial and anti-inflammatory activities.

    Girinimbine: Exhibits anticancer and anti-inflammatory effects.

This compound stands out due to its potent antioxidant and antibacterial activities, making it a valuable compound for further research and development .

Biological Activity

Koenigine, a phytochemical derived from the leaves of Murraya koenigii, has garnered attention in recent years due to its diverse biological activities. This article delves into the pharmacological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Profile

This compound is classified as a carbazole alkaloid, which is a prominent group of compounds found in M. koenigii. The structural characteristics of this compound contribute significantly to its biological activity. The following table summarizes key chemical properties associated with this compound:

PropertyValue
Molecular FormulaC₁₃H₉N
Molecular Weight199.21 g/mol
SolubilityModerately water-soluble
Lipinski Rule ComplianceYes

Anticancer Activity

This compound has been shown to exhibit significant anticancer properties. A study highlighted its inhibitory effects on various cancer cell lines, including:

  • HL-60 Cells : this compound demonstrated cytotoxicity with an IC50 value of 19.01 μM.
  • MCF7 Breast Cancer Cells : Inhibition of cell proliferation was observed, indicating potential therapeutic applications in breast cancer treatment.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapies .

Neuroprotective Effects

Research has indicated that this compound possesses neuroprotective properties, particularly in models of neurodegenerative diseases. In a study involving aluminum-treated rats, administration of M. koenigii leaf extract (which contains this compound) restored antioxidant parameters and improved cognitive functions. The following table summarizes the neuroprotective effects observed:

Treatment GroupDose (mg/kg)Behavioral ImprovementAntioxidant Parameters
ControlN/ABaselineLow
Extract100SignificantRestored
Extract200SignificantRestored
Extract400Highly SignificantRestored

These findings suggest that the antioxidant properties of this compound may play a pivotal role in mitigating oxidative stress linked to neurodegeneration .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. In vivo studies utilizing carrageenan-induced paw edema models demonstrated significant reduction in inflammation markers following treatment with M. koenigii extracts containing this compound. The compound's ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α further supports its anti-inflammatory potential .

Molecular Docking Studies

Recent in silico studies have provided insights into the binding affinity and interaction mechanisms of this compound with various biological targets. The molecular docking analysis indicated that this compound acts as an inhibitor of hypoxia-inducible factor-1α (HIF1A), which is crucial in angiogenesis and cancer progression. The following table summarizes the predicted biological activities based on molecular docking results:

CompoundPaPiActivity
This compound0.8440.009HIF1A expression inhibitor
Koenicine0.7980.012HIF1A expression inhibitor

The values indicate a high probability of activity (Pa) and low probability of inactivity (Pi), suggesting that both compounds are promising candidates for further pharmacological exploration .

Properties

IUPAC Name

8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-10-7-13-12-8-16(22-4)15(21)9-14(12)20-17(13)11-5-6-19(2,3)23-18(10)11/h5-9,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZZOTXCAIDYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170207
Record name 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Koenigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28513-33-9
Record name 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28513-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Koenigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 185 °C
Record name Koenigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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